molecular formula C21H10Cl2O7 B054719 5-Carboxy-2',7'-dichlorofluorescein CAS No. 111843-78-8

5-Carboxy-2',7'-dichlorofluorescein

Cat. No. B054719
M. Wt: 445.2 g/mol
InChI Key: JGZVUTYDEVUNMK-UHFFFAOYSA-N
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Description

Synthesis Analysis

Improved synthetic procedures have been developed for derivatives of dichlorofluorescein. Lyttle et al. (2001) described a more efficient three-step synthesis for 4,7,2‘,7‘-tetrachloro-5(and 6)-carboxyfluorescein, highlighting the advancements in synthesizing these compounds over previously more complex methods (Lyttle, Carter, & Cook, 2001). Additionally, a one-step synthesis for regioisomerically pure 5-carboxy-seminaphthofluoresceins showcases the development of efficient synthesis strategies for related compounds (Hammershøj et al., 2017).

Molecular Structure Analysis

Research on 5-Carboxy-2',7'-dichlorofluorescein and its derivatives includes studies on their molecular structure and the effects of binding and conformation on their fluorescence properties. Sparano et al. (2004) synthesized symmetrical and unsymmetrical derivatives, exploring the relationship between their conformations and fluorescence intensities (Sparano, Shahi, & Koide, 2004).

Chemical Reactions and Properties

The peroxidase-like catalytic activity of 5-Carboxyfluorescein has been verified, demonstrating its robustness as an artificial peroxidase for the biomimetic synthesis of polyaniline nanoplatelets under harsh conditions (Hu et al., 2017).

Physical Properties Analysis

Studies on the photoreduction of 2',7'-dichlorofluorescein in buffer solution using electron spin resonance spectroscopy have implications for understanding its use in oxidative stress measurements, revealing insights into the physical properties and behavior of these compounds under light exposure (Marchesi et al., 1999).

Chemical Properties Analysis

Research has elucidated the chemical properties of 2',7'-dichlorofluorescein, including its ionization constants and molecular structures in various solvent systems, providing a comprehensive understanding of its behavior in different chemical environments (Mchedlov-Petrossyan et al., 2006).

Scientific Research Applications

Reactive Oxygen Species (ROS) Detection

  • Application Summary : “5-Carboxy-2’,7’-dichlorofluorescein” is predominantly used to detect reactive oxygen species (ROS) intermediates and quantify the overall oxidative stress in cells . It’s a colorless and nonfluorescent compound that can passively diffuse into cells . Once inside the cell, the acetate groups are cleaved by intracellular esterases to yield the fluorescent fluorophore, 5-(and-6)-carboxy-2’,7’-dichlorofluorescein .
  • Methods of Application : The compound is dissolved in high-quality anhydrous DMSO, DMF, or 100% ethanol to make a concentrated stock solution. This solution is then used within a short time period .
  • Results or Outcomes : The resulting fluorescent fluorophore is used as a sensitive and rapid quantitation of oxygen-reactive species in response to oxidative metabolism . It can also be used as an acidic pH sensor due to its pKa of 4.8 .

Microplate Assay for Detecting Oxidative Products in Phagocytic Cells

  • Application Summary : This compound is used in a microplate assay to detect oxidative products in phagocytic cells . Phagocytic cells, such as neutrophils and macrophages, produce reactive oxygen species (ROS) as part of the immune response. The fluorescence of “5-Carboxy-2’,7’-dichlorofluorescein” allows for the detection and quantification of these ROS.
  • Methods of Application : The compound is added to a microplate containing the phagocytic cells. The fluorescence intensity is then measured, which corresponds to the amount of ROS produced by the cells .
  • Results or Outcomes : This assay provides a quantitative measure of the oxidative stress in phagocytic cells, which can be used to study various aspects of the immune response .

Quantitative Multiwell Myeloid Differentiation Assay

  • Application Summary : “5-Carboxy-2’,7’-dichlorofluorescein” is used in a quantitative multiwell assay to study myeloid differentiation . Myeloid cells are a type of white blood cell that includes granulocytes, monocytes, and their precursors. The fluorescence of this compound allows for the detection and quantification of myeloid differentiation.
  • Methods of Application : The compound is added to a multiwell plate containing the myeloid cells. The fluorescence intensity is then measured, which corresponds to the degree of myeloid differentiation .
  • Results or Outcomes : This assay provides a quantitative measure of myeloid differentiation, which can be used to study various aspects of hematopoiesis and immune response .

Polar Tracer

  • Application Summary : “5-Carboxy-2’,7’-dichlorofluorescein” can be used as a polar tracer . A polar tracer is a compound that is used to track or trace the movement of molecules or ions in a system.
  • Methods of Application : The compound is added to the system of interest, and its movement is tracked using fluorescence microscopy .
  • Results or Outcomes : This application can provide valuable insights into the dynamics of the system, such as diffusion rates, transport mechanisms, and interactions between molecules .

pH Indicator

  • Application Summary : With a pKa of 4.8, “5-Carboxy-2’,7’-dichlorofluorescein” can be used as an acidic pH sensor . It can be used to monitor changes in intracellular pH, which is crucial for various cellular processes.
  • Methods of Application : The compound is added to the cells, and changes in fluorescence intensity are measured as the pH changes .
  • Results or Outcomes : This application can provide valuable insights into the pH regulation mechanisms of cells and the role of pH in various cellular processes .

Oxidative Stress Measurement in Nanoparticle-Treated Cells

  • Application Summary : “5-Carboxy-2’,7’-dichlorofluorescein” is used in the quantitative assay to measure oxidative stress in nanoparticle-treated cells . This can be important in assessing the safety and efficacy of nanoparticle-based therapies.
  • Methods of Application : The compound is added to nanoparticle-treated cells, and the fluorescence intensity is measured, which corresponds to the level of oxidative stress .
  • Results or Outcomes : This assay provides a quantitative measure of the oxidative stress in nanoparticle-treated cells, which can be used to study the impact of nanoparticles on cellular health .

properties

IUPAC Name

2',7'-dichloro-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H10Cl2O7/c22-13-4-11-17(6-15(13)24)29-18-7-16(25)14(23)5-12(18)21(11)10-2-1-8(19(26)27)3-9(10)20(28)30-21/h1-7,24-25H,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZVUTYDEVUNMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=O)OC23C4=CC(=C(C=C4OC5=CC(=C(C=C35)Cl)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H10Cl2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20920579
Record name 2',7'-Dichloro-3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20920579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Carboxy-2',7'-dichlorofluorescein

CAS RN

111843-78-8, 142975-81-3
Record name 5(6)-Carboxy-2',7'-dichlorofluorescein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111843788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5'-Carboxyl-2',7'-dichlorodihydrofluorescein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142975813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',7'-Dichloro-3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20920579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5(6)-Carboxy-2',7'-dichlorofluorescein
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
AI Pogue, BM Jones, S Bhattacharjee… - International journal of …, 2012 - mdpi.com
Evolution of reactive oxygen species (ROS), generated during the patho-physiological stress of nervous tissue, has been implicated in the etiology of several progressive human …
Number of citations: 53 www.mdpi.com
TD Rhines, MA Arnold - Analytica chimica acta, 1990 - Elsevier
A fluorescence-type fiber-optic ammonia gas sensor has been developed for the determination of ammonia in untreated serum. An internal solution has been designed to provide both …
Number of citations: 28 www.sciencedirect.com
C Cullen - 2021 - openrepository.aut.ac.nz
Pancreatic ductal adenocarcinoma (PDAC) is considered to be a highly aggressive malignancy that often shows minimal symptoms, early signs of the disease are difficult and often …
Number of citations: 2 openrepository.aut.ac.nz
K Britta - 2021 - archiv.ub.uni-heidelberg.de
The fish embryo test (FET) with Danio rerio is a well-established method for the toxicological evaluation of treated waste water, chemicals and sediments and was standardized at a …
Number of citations: 2 archiv.ub.uni-heidelberg.de
M Shortreed, R Kopelman, M Kuhn… - Analytical …, 1996 - ACS Publications
A new optical sensor based on covalent immobilization of a newly synthesized calcium-selective, long-wavelength, fluorescent indicator has been constructed, with a response dynamic …
Number of citations: 705 pubs.acs.org
G Pepe, JM Cole, PG Waddell… - Molecular Systems Design …, 2016 - pubs.rsc.org
Fluorescein dye derivatives exhibit extended optical absorption up to 500 nm, rendering these compounds suitable as co-absorbers in dye-sensitized solar cells (DSCs). A molecular …
Number of citations: 23 pubs.rsc.org
CH Nielsen, L Albertsen, K Bendtzen… - Clinical & …, 2007 - academic.oup.com
The mechanism of action of methotrexate (MTX) in autoimmune diseases (AID) is unclear. A pro-apoptotic effect has been demonstrated in mitogen-stimulated peripheral blood …
Number of citations: 40 academic.oup.com
QP Lloyd, MA Kuhn, CV Gay - Journal of Biological Chemistry, 1995 - ASBMB
The synthesis of Calcium Green C 18 , a lipophilic fluorescent calcium-sensitive dye, and its use as a monitor of Ca 2+ efflux from cells is described. This indicator consists of a Calcium …
Number of citations: 61 www.jbc.org
T Kawasaki, Y Shiozaki, N Nomura, K Kawai… - Pharmaceutical …, 2020 - Springer
Purpose In this study, we investigated organic anion transporting polypeptide 2B1 (OATP2B1)-mediated uptake of fluorescent anions to better identify fluorescent substrates for in vitro …
Number of citations: 8 link.springer.com
RW Sabnis - 2015 - books.google.com
A COMPLETE, UP-TO-DATE RESOURCE OF INFORMATION ON MORE THAN 150 FLUORESCENT DYES AND PROBES Handbook of Fluorescent Dyes and Probes is the most …
Number of citations: 114 books.google.com

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